molecular formula C17H18FNO2 B4049404 2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide

2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide

Cat. No.: B4049404
M. Wt: 287.33 g/mol
InChI Key: IZORNELVZRTDLJ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-(4-fluorophenyl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a phenoxy group substituted with dimethyl groups at the 2 and 3 positions, and a fluorophenyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form 2,3-dimethylphenyl halide.

    Nucleophilic Substitution: The 2,3-dimethylphenyl halide undergoes nucleophilic substitution with sodium phenoxide to form 2,3-dimethylphenoxy.

    Amidation Reaction: The 2,3-dimethylphenoxy intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Compounds where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features make it a candidate for studying enzyme inhibition or receptor binding.

Medicine

The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylphenoxy)-N-(4-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2,3-Dimethylphenoxy)-N-(4-bromophenyl)propanamide: Similar structure but with a bromine atom instead of fluorine.

    2-(2,3-Dimethylphenoxy)-N-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-5-4-6-16(12(11)2)21-13(3)17(20)19-15-9-7-14(18)8-10-15/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZORNELVZRTDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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